molecular formula C17H28ClNO3 B3180561 H-D-Tyr(tBu)-OtBu.HCl CAS No. 1998701-20-4

H-D-Tyr(tBu)-OtBu.HCl

Cat. No.: B3180561
CAS No.: 1998701-20-4
M. Wt: 329.9 g/mol
InChI Key: ZAHGOULTAJWDGV-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Tyr(tBu)-OtBu.HCl, also known as tert-butyl-D-tyrosine tert-butyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of tert-butyl groups attached to both the amino and carboxyl ends of the tyrosine molecule. The hydrochloride salt form enhances its stability and solubility in various solvents. This compound is widely used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr(tBu)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of D-tyrosine with tert-butyl groups. The process begins with the reaction of D-tyrosine with tert-butylacyl chloride to form an acid chloride intermediate. This intermediate is then reacted with tert-butanol to yield H-D-Tyr(tBu)-OH. Finally, the esterification of H-D-Tyr(tBu)-OH with tert-butyl alcohol in the presence of hydrochloric acid produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr(tBu)-OtBu.HCl undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the tert-butyl protecting groups, yielding free D-tyrosine.

    Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives of D-tyrosine.

    Reduction: Free D-tyrosine.

    Substitution: Various substituted derivatives of D-tyrosine.

Scientific Research Applications

H-D-Tyr(tBu)-OtBu.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Tyr(tBu)-OtBu.HCl involves its role as a protected amino acid derivative. The tert-butyl groups protect the amino and carboxyl ends of the tyrosine molecule, preventing unwanted side reactions during peptide synthesis. Upon removal of the protecting groups, the free D-tyrosine can participate in various biochemical reactions, including protein synthesis and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection with tert-butyl groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are critical factors.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHGOULTAJWDGV-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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